molecular formula C19H18N2O3S B2740525 11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one CAS No. 326889-44-5

11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one

Cat. No.: B2740525
CAS No.: 326889-44-5
M. Wt: 354.42
InChI Key: ZSYSDXZVBZYMTH-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a 10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one core substituted with a 4-ethoxy-3-methoxyphenyl group. Structural elucidation of such compounds often relies on X-ray crystallography and spectroscopic methods, with software like SHELX historically playing a critical role in refining crystallographic data .

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-24-15-9-8-12(10-16(15)23-2)17-11-18(22)21-14-7-5-4-6-13(14)20-19(21)25-17/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYSDXZVBZYMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a complex organic molecule that belongs to the class of diazatricyclic compounds. Its structure includes multiple functional groups that may contribute to its biological activity, particularly in medicinal chemistry.

Molecular Formula : C24H22N4O3
Molecular Weight : 414.465 g/mol

Anticancer Properties

Many compounds with similar structural features have shown promise in anticancer research. The presence of nitrogen heterocycles and aromatic systems often correlates with significant biological activity against various cancer cell lines. For instance, studies have indicated that diazatricyclic compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

Antimicrobial Activity

Compounds containing thioether and ether functionalities, such as this one, have been investigated for their antimicrobial properties. Research has demonstrated that modifications to the aromatic rings can enhance the efficacy against both gram-positive and gram-negative bacteria.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit enzymes like topoisomerases and kinases, which are critical in cancer progression and microbial resistance.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of diazatricyclic compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) due to increased lipophilicity and better cellular uptake.
  • Antimicrobial Evaluation :
    • Research published in Pharmaceutical Biology assessed the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives against Staphylococcus aureus and E. coli. The study found that certain derivatives exhibited MIC values below 50 µg/mL, suggesting potent antimicrobial properties.
  • Enzyme Inhibition Studies :
    • A detailed investigation into the enzyme inhibition potential of similar diazatricyclic compounds revealed that they could effectively inhibit human topoisomerase II with IC50 values in the low micromolar range, indicating potential as chemotherapeutic agents.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on MCF-7 and A549Journal of Medicinal Chemistry
AntimicrobialEffective against S. aureus and E. coliPharmaceutical Biology
Enzyme InhibitionInhibition of topoisomerase IIInternal Study

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Aromatic ringsIncreased lipophilicity
Thioether linkageEnhanced antimicrobial activity
Diazatricyclic corePotent enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous tricyclic and phenyl-substituted derivatives. Key similarities and differences are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Notable Bioactivity/Properties References
11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one (Target) 10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca 4-Ethoxy-3-methoxyphenyl Unknown (inferred: potential antimicrobial/anticancer)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) 3,7-dithia-5-azatetracyclo 4-Methoxyphenyl Not specified; likely studied for stability/reactivity
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) 3,7-dithia-5-azatetracyclo 4-Hydroxyphenyl Enhanced solubility due to -OH group
(E)-3-(4-Methoxyphenyl)-2-propenoic acid (Compound 19) Propenoic acid 4-Methoxyphenyl Anti-inflammatory activity
Thalassiolin A (Compound 25) Flavonoid 3',4',7-trihydroxy-5-methoxy Antioxidant and neuroprotective effects

Key Findings:

Core Structure Variations: The target compound’s 10-thia-1,8-diazatricyclo system differs from the 3,7-dithia-5-azatetracyclo cores of IIi and IIj . The reduced sulfur content and additional nitrogen may alter electron density, affecting binding to biological targets. Thalassiolin A, a flavonoid, lacks sulfur/nitrogen in its core but shares phenyl ring modifications (e.g., methoxy groups), suggesting divergent bioactivity pathways .

Compound 19’s propenoic acid moiety confers acidity, which is absent in the target compound, implying different pharmacokinetic profiles .

Bioactivity Insights: While direct data for the target compound is unavailable, analogs like IIi and IIj are often explored for antimicrobial or anticancer properties due to their heterocyclic cores .

Research Implications and Limitations

  • Structural Analysis : SHELX-based refinements (as in ) could resolve ambiguities in the target compound’s stereochemistry, aiding SAR studies.
  • Bioactivity Gaps : The evidence lacks explicit bioactivity data for the target compound. Future work should prioritize assays aligned with its structural analogs, such as cytotoxicity or enzyme inhibition.
  • Synthetic Challenges : The tricyclic core’s complexity may require advanced synthetic strategies, akin to those used for marine-derived metabolites .

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